sinapic acid (S)-malate ester
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Overview
Description
Sinapic acid (S)-malate ester is the 4-O-(S)-malate derivative of sinapic acid. It derives from a (S)-malate(2-). It is a conjugate acid of a sinapoyl (S)-malate(2-).
Scientific Research Applications
1. Antioxidant and Anti-UV Properties
Sinapic acid (S)-malate ester and its derivatives are known for their anti-UV and antiradical properties. Research has focused on developing sustainable synthetic pathways to enhance these properties, making these compounds potential functional additives for cosmetics, plastics, and food/feed industries. The β–β′ dimerization of sinapate esters has been shown to improve radical scavenging and UV absorbance, covering both UV-A and UV-B regions (Mention et al., 2020).
2. UV-B Screening in Plants
Studies on the intrinsic UV spectral properties of sinapoyl malate, a key UV-B screening agent in plants, reveal its broad spectral broadening in the UV-B region. This suggests that the quantum mechanical features of its excited states contribute to its effectiveness as a natural UV-B sunscreen (Dean et al., 2014).
3. Localization and Biosynthesis in Plants
Research on the distribution and biosynthesis of sinapic acid esters, like sinapoyl-l-malate, in plants such as Raphanus sativus (red radish), has revealed their presence in specific plant tissues, including epidermal layers and vacuoles. This highlights their role in plant metabolism and possible protective functions against environmental stressors (Sharma & Strack, 1985).
4. Role in Phenylpropanoid Metabolism
Sinapic acid esters play a significant role in the phenylpropanoid pathway, contributing to sinapoyl esters and lignin synthesis in plants like Arabidopsis thaliana. Mutations in this pathway can impact the accumulation of these compounds, affecting plant responses to UV light and influencing lignin composition (Chapple et al., 1992).
5. Bioactivity and Applications
Sinapic acid and its esters, including sinapic acid (S)-malate ester, exhibit a range of bioactivities such as antioxidant, anti-microbial, anti-cancer, and UV filtering. This makes them increasingly relevant in pharmaceutical, cosmetic, and food industries. The ability to extract these compounds from agro-industrial wastes further adds to their potential applications (Nguyen et al., 2021).
properties
Product Name |
sinapic acid (S)-malate ester |
---|---|
Molecular Formula |
C15H16O9 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1 |
InChI Key |
SVOZVFTXNDIEBH-NWALNABHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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